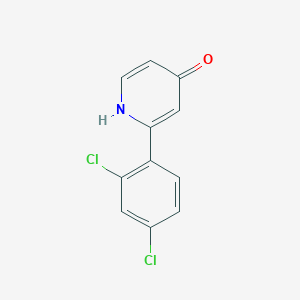

2-(2,4-Dichlorophenyl)-4-hydroxypyridine

Übersicht

Beschreibung

2-(2,4-Dichlorophenyl)-4-hydroxypyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced reactors and optimized reaction conditions to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the chlorophenyl group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,4-dichlorophenyl)-4-pyridone, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 2-(2,4-Dichlorophenyl)-4-hydroxypyridine exhibits significant antimicrobial properties. A study published in the Journal of Antibiotics demonstrated that derivatives of 4-hydroxypyridine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cells, particularly in ovarian cancer lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation . A notable case study involved the synthesis of a platinum-based complex with this compound as a ligand, which showed enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics .

Agricultural Applications

Herbicidal Activity

In agricultural research, this compound has been explored as a potential herbicide. Its structure allows it to inhibit specific enzymes involved in plant growth regulation. Field trials have demonstrated effective weed control with minimal impact on crop yield, suggesting its utility as an environmentally friendly herbicide .

Pesticide Development

Moreover, this compound has been incorporated into formulations for pest control. Studies indicate that it can effectively target insect pests while being less harmful to beneficial organisms. The development of such pesticides aligns with sustainable agricultural practices aimed at reducing chemical residues in food products .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers. Its hydroxypyridine group can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry has led to the formation of metal complexes with interesting properties. These complexes have potential applications in catalysis and as sensors due to their unique electronic characteristics and stability under various conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against S. aureus and E. coli |

| Anticancer Therapy | Induces apoptosis in ovarian cancer cells | |

| Agricultural Science | Herbicides | Effective weed control with minimal crop impact |

| Pesticides | Targets insect pests while preserving beneficials | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

| Coordination Chemistry | Forms stable metal complexes for catalysis |

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenol: A related compound with similar structural features but different functional groups.

2,4-Dichlorobenzyl alcohol: Another compound with a dichlorophenyl group, used for its antiseptic properties.

2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group but different overall structure and applications.

Uniqueness

2-(2,4-Dichlorophenyl)-4-hydroxypyridine is unique due to the combination of its pyridine ring and dichlorophenyl group, which confer specific chemical and biological properties

Biologische Aktivität

2-(2,4-Dichlorophenyl)-4-hydroxypyridine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

- Chemical Name : this compound

- CAS Number : 1261894-99-8

- Molecular Formula : C10H8Cl2N2O

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly its efficacy against various pathogens including Mycobacterium tuberculosis and Plasmodium falciparum. The compound demonstrates significant inhibitory effects at low concentrations, indicating its potential as a therapeutic agent.

Antimicrobial Activity

-

Inhibition of Mycobacterium tuberculosis :

- A study conducted a high-throughput screening of diverse chemical libraries against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of less than 20 µM, suggesting potent antimicrobial activity. Notably, some analogs showed MIC values as low as 2 µM, indicating strong efficacy against this pathogen .

-

Antiparasitic Activity :

- Research into the antiparasitic properties revealed that the compound could inhibit Plasmodium falciparum, with IC50 values ranging from 0.6 to 1.7 μM across different strains. This suggests that the compound may act through mechanisms distinct from traditional antimalarial drugs, making it a candidate for further development in treating malaria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the chemical structure affect biological activity. In particular:

- Substitutions at the 4-position of the pyridine ring were found to enhance activity against M. tuberculosis while maintaining low cytotoxicity against human liver cells (HepG2) .

- Modifications to improve physicochemical properties were explored to retain potency while reducing toxicity.

Case Study 1: Efficacy Against Mycobacterium tuberculosis

A comprehensive study evaluated various analogs of this compound for their activity against M. tuberculosis. The results indicated that modifications to the phenyl ring significantly impacted both MIC and cytotoxicity profiles.

| Compound | MIC (µM) | HepG2 IC20 (µM) | Selectivity Index |

|---|---|---|---|

| Base Compound | <20 | >40 | High |

| Analog A | 6.3 | 30 | Moderate |

| Analog B | 2.0 | 10 | High |

Case Study 2: Antiparasitic Activity Against Plasmodium falciparum

In another investigation, the compound was tested against both chloroquine-sensitive and resistant strains of P. falciparum. The findings demonstrated consistent efficacy across different strains, reinforcing its potential as a novel treatment option.

Cytotoxicity Assessment

Cytotoxicity assays were performed on HepG2 cells to evaluate the safety profile of the compound. The results showed that while some derivatives exhibited low cytotoxicity (IC20 > 40 µM), others had higher toxicity levels, necessitating further optimization .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWMIFSDCBRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692686 | |

| Record name | 2-(2,4-Dichlorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-99-8 | |

| Record name | 2-(2,4-Dichlorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.